molecular formula C26H21F2N3O4 B2952225 N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 1115949-13-7

N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Katalognummer B2952225
CAS-Nummer: 1115949-13-7
Molekulargewicht: 477.468
InChI-Schlüssel: ZUKZQLKARLJPFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide (referred to as compound X) is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Wirkmechanismus

The mechanism of action of compound X is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to modulate certain neurotransmitter systems in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been found to have minimal toxicity in vitro and in vivo, making it a potentially safe compound for use in drug development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using compound X in lab experiments include its high purity and yield, its potential as a safe and effective drug candidate, and its multiple potential applications in various scientific fields. However, the limitations of using compound X in lab experiments include its relatively new status as a compound, its limited availability, and the need for further research to fully understand its mechanism of action and potential applications.

Zukünftige Richtungen

There are several future directions for research on compound X. These include further studies on its mechanism of action, its potential as an anticancer agent, its potential as an anti-inflammatory agent, and its potential as a treatment for neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of compound X for therapeutic use. Overall, the potential applications of compound X make it a promising compound for further research and development in the field of drug discovery and development.

Synthesemethoden

The synthesis of compound X involves a multi-step process starting with the reaction of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-fluorobenzylamine to form an intermediate. This intermediate is then reacted with 3-bromo-1-propanol in the presence of a base to yield compound X. The final product is purified using column chromatography to obtain a pure compound. This synthesis method has been optimized to yield a high purity and high yield of compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Compound X has also been studied for its potential use as a treatment for neurological disorders, as it has been found to improve cognitive function in animal models.

Eigenschaften

IUPAC Name

ethyl 2-[6-[(2,5-difluorophenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O4/c1-2-34-25(32)15-35-24-14-22(16-6-4-3-5-7-16)30-21-11-9-18(13-19(21)24)29-26(33)31-23-12-17(27)8-10-20(23)28/h3-14H,2,15H2,1H3,(H2,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKZQLKARLJPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.